Fluazifop-P

概述

描述

Fluazifop-P is a selective post-emergence herbicide used primarily for the control of annual and perennial grass weeds in various broad-leaved crops such as cotton, soybeans, and sunflowers . The active ingredient is the 2R enantiomer at its chiral center, and it is commonly sold as its butyl ester, this compound-butyl . This compound is known for its high efficacy in targeting grass species while having minimal impact on broadleaf plants .

准备方法

Synthetic Routes and Reaction Conditions: Fluazifop-P is synthesized through a series of chemical reactions starting from readily available precursors. The key steps involve the formation of the aryloxyphenoxypropionate structure, which is achieved through the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 5-trifluoromethyl-2-pyridyl chloride under basic conditions . The resulting intermediate is then esterified with butanol to form this compound-butyl .

Industrial Production Methods: Industrial production of this compound-butyl involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency . The final product is formulated as an emulsifiable concentrate for ease of application in agricultural settings .

化学反应分析

Types of Reactions: Fluazifop-P undergoes several types of chemical reactions, including hydrolysis, oxidation, and conjugation .

Common Reagents and Conditions:

Hydrolysis: this compound-butyl is rapidly hydrolyzed by esterases in plants to form this compound acid.

Oxidation: The compound can be oxidized under specific conditions to form various metabolites.

Conjugation: this compound can form conjugates with sugars and other molecules, which are then excreted or further metabolized.

Major Products Formed: The primary product formed from the hydrolysis of this compound-butyl is this compound acid, which is the active herbicidal form . Other metabolites include various oxidation products and conjugates .

科学研究应用

Herbicidal Efficacy

Fluazifop-P is particularly effective against a range of grass species, making it a preferred choice in the management of weeds in crops such as beans and other dicots. Research has shown that the timing of application significantly affects its efficacy. A study conducted at the Federal Technological University of Paraná demonstrated that applying this compound at specific times of day can optimize weed control outcomes. The study found that applications made early in the morning (2 a.m. and 6 a.m.) resulted in a 25% lower dose required to achieve 80% reduction in dry shoot mass of Urochloa plantaginea compared to applications made later in the day (11 a.m. and 4 p.m.) .

Table 1: Efficacy of this compound by Application Time

| Application Time | Dose Required for 80% Control (g/ha) |

|---|---|

| 2 a.m. | 150 |

| 6 a.m. | 150 |

| 11 a.m. | 200 |

| 4 p.m. | 200 |

Phytotoxicity Studies

This compound's selectivity is crucial for its application in environments where non-target species are present. A study assessed its effects on various wildflower species and found that while this compound caused temporary reductions in seedling emergence and increased phytotoxicity at higher application rates, these effects were generally short-lived. Most wildflower species tested showed resilience, indicating that this compound can be safely used in biodiversity management without long-term detrimental effects on non-target plants .

Table 2: Phytotoxic Effects on Wildflower Species

| Wildflower Species | Emergence Reduction (%) | Biomass Change (%) |

|---|---|---|

| Species A | 15 | -5 |

| Species B | 10 | 0 |

| Species C | 30 | -10 |

Environmental Impact and Fate

The environmental fate of this compound has been extensively studied to understand its degradation and potential impact on ecosystems. Research indicates that this compound undergoes biodegradation in soil, leading to the formation of less harmful metabolites. The half-life of this compound varies based on soil type and environmental conditions, with studies suggesting significant degradation within weeks under optimal conditions .

Case Studies

Case Study: Application in Bean Crops

In a field trial focused on common bean crops, researchers evaluated the effectiveness of this compound against grass weeds while monitoring crop health and yield outcomes. The study confirmed that timely applications not only controlled weed populations effectively but also supported higher bean yields compared to untreated controls .

Case Study: Amenity Areas Management

Another case study explored the use of this compound in amenity areas such as parks and gardens. The results indicated that when applied correctly, this compound could reduce grass competition, thereby promoting the establishment of desired wildflower species without significant harm to non-target flora .

作用机制

Fluazifop-P acts as a lipid synthesis inhibitor by targeting acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . The compound is absorbed through the leaf surface and translocated to growing points, where it disrupts cell membrane formation and leads to plant death . This selective action makes it highly effective against grass species while being safe for broad-leaved crops .

相似化合物的比较

Diclofop: Similar mode of action but less selective for grass species.

Haloxyfop: Higher efficacy against certain grass species but with a different safety profile.

Quizalofop: Similar selectivity and efficacy but with different environmental degradation characteristics.

Uniqueness: Fluazifop-P is unique in its high selectivity for grass species and its rapid degradation in the environment, making it a preferred choice for integrated weed management in various cropping systems .

生物活性

Fluazifop-P-butyl, commonly referred to as this compound, is a selective graminicide widely used in agricultural practices to control grass weeds in dicotyledonous crops. This article delves into its biological activity, mechanisms of action, phytotoxicity, and implications for non-target species based on diverse research findings.

This compound is the active R-enantiomer of fluazifop-butyl, with a molecular formula of and a molecular mass of 383.4 g/mol. The compound primarily acts as an inhibitor of acetyl-CoA carboxylase (ACCase), an enzyme crucial for lipid metabolism in plants. By inhibiting this enzyme, this compound disrupts the synthesis of fatty acids, leading to impaired cell membrane formation and energy production within susceptible plant species .

Herbicidal Effects

This compound exhibits significant herbicidal activity against various grass species while demonstrating selectivity towards dicotyledonous crops. Studies have shown that its efficacy can be influenced by application rates and timing. For instance, Boutin et al. reported that pre- and post-emergent applications at varying rates affected seedling emergence and biomass in wildflower species, with notable phytotoxic effects occurring primarily at higher application rates .

Case Study: Impact on Non-Target Plants

In a controlled study examining the effects of this compound on nine perennial wildflower species, researchers found that while the herbicide reduced seedling emergence and caused temporary phytotoxicity, most wildflower species recovered without long-term impacts on biomass . This suggests that this compound can be utilized in biodiversity management strategies where wildflowers are included in seed mixtures.

Research Findings: Tables and Data

The following table summarizes key findings from various studies regarding the biological activity and phytotoxic effects of this compound:

Environmental Degradation and Residual Effects

This compound is primarily degraded through microbial metabolism and hydrolysis in the environment. Its half-life in soil ranges from one to two weeks, indicating a moderate persistence that can affect subsequent planting cycles . Understanding its degradation pathways is crucial for assessing its environmental impact and safety in agricultural systems.

属性

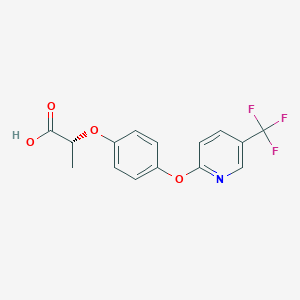

IUPAC Name |

(2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058194 | |

| Record name | Fluazifop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83066-88-0 | |

| Record name | Fluazifop-P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83066-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-P [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083066880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3S3257FZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of fluazifop-P in plants?

A1: this compound inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible plant species. [, , , , , ]

Q2: How does the inhibition of ACCase lead to plant death?

A2: ACCase is a key enzyme in fatty acid biosynthesis. By inhibiting ACCase, this compound disrupts lipid synthesis, particularly in actively growing regions such as meristems, rhizomes, and stolons of susceptible grass species. This ultimately leads to plant death by disrupting cell membrane formation and energy production. [, , ]

Q3: Why is this compound selective for grasses?

A3: this compound selectively targets the form of ACCase found in grasses. Broadleaf plants possess a different form of ACCase that is not significantly affected by this compound. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H17F3N2O4, and its molecular weight is 394.35 g/mol. [] Unfortunately, the provided research papers lack specific spectroscopic data for this compound.

Q5: How does the application timing of this compound affect its efficacy?

A5: Research indicates that the timing of this compound application can influence its efficacy. Applying the herbicide in the vegetative year of a biannual production cycle, as in the case of lowbush blueberry fields, tends to have a greater impact on weed control than crop-year applications. []

Q6: Does the presence of other herbicides affect the activity of this compound?

A6: Yes, certain herbicides can antagonize the activity of this compound. For example, bromoxynil can reduce large crabgrass control when mixed with this compound. [] Similarly, CGA-362622 (trifloxysulfuron) can negatively impact broadleaf signalgrass and large crabgrass control when mixed with this compound. []

Q7: Are there any environmental factors that influence the activity of this compound?

A7: Environmental factors can play a role in this compound efficacy. For instance, drought stress can reduce the absorption of this compound by giant foxtail. [] Conversely, applying this compound during specific times of the day, such as from 17:00 to 21:00, can enhance its effectiveness on green foxtail. []

Q8: How stable is this compound in soil?

A8: this compound is readily lost from the soil, with only 2% recovered 24 hours after application. [] this compound is rapidly degraded to fluazifop-acid, which also exhibits herbicidal activity. The half-life of fluazifop-acid in soil varies depending on temperature and application rate, ranging from 19.8 to 23.9 days. []

Q9: Are there any known cases of resistance to this compound?

A9: Resistance to this compound has been documented in various grass species. Johnsongrass populations resistant to this compound have been found, [, ] and research has shown that this resistance can be transferred to crop sorghum through hybridization. [] Giant foxtail populations resistant to this compound and other aryloxyphenoxypropionate and cyclohexanedione herbicides have also been identified. []

Q10: Is there cross-resistance between this compound and other herbicides?

A10: Cross-resistance has been observed between this compound and other herbicides that target ACCase, including quizalofop-P and sethoxydim. [, , ] This cross-resistance poses a challenge for weed management, as resistance to one ACCase inhibitor can confer resistance to others.

Q11: What are the mechanisms of resistance to this compound?

A11: Research suggests that resistance mechanisms to this compound can involve both target-site and non-target site mechanisms. Mutations in the ACCase gene can confer resistance, but these have not been found in zoysiagrass. [] Non-target site mechanisms like reduced translocation of this compound out of the treated leaf have been observed in large crabgrass. [] Zoysiagrass exhibits non-target site tolerance, with a combination of minor additive mechanisms likely contributing to this compound-butyl tolerance. []

Q12: Are there strategies to mitigate the environmental impact of this compound?

A13: Optimizing application techniques can minimize potential environmental impact. Studies have shown that reducing the dosage and spray volume of this compound, while applying during favorable environmental conditions, can maintain effective weed control while potentially reducing the amount of herbicide released into the environment. []

Q13: What are the potential applications of research on this compound resistance in other fields?

A15: Research on this compound resistance in weeds contributes to broader understanding of herbicide resistance mechanisms, which can inform strategies for developing new herbicides and managing resistance in other weed species. [] This knowledge is also relevant for studying pesticide resistance in insects and other pests. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。